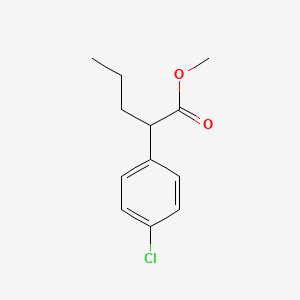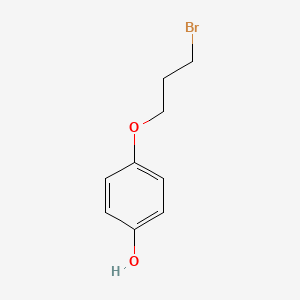
4-(3-Bromopropoxy)phenol
概要
説明
Bromophenols are a class of compounds that have garnered significant interest due to their diverse range of properties and applications. The compound "4-(3-Bromopropoxy)phenol" falls within this category, and while it is not directly studied in the provided papers, related bromophenols and their derivatives have been extensively researched. These studies have explored various aspects of bromophenols, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of bromophenol derivatives often involves Schiff base reactions, where an aldehyde reacts with an amine. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols . Similarly, other research synthesized a Schiff base compound by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . These methods highlight the versatility of bromophenols in forming various complex structures through relatively straightforward synthetic routes.
Molecular Structure Analysis
The molecular structures of bromophenol derivatives have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a Schiff base compound was determined and compared with theoretical DFT calculations, confirming the molecule exists in the enol form and is stabilized by an intramolecular hydrogen bond . Another study used XRD and Hirshfeld surface analysis to examine the intermolecular contacts in a synthesized compound .
Chemical Reactions Analysis
Bromophenols undergo various chemical reactions, including oxidative polycondensation to form polyphenol derivatives , and electrophilic substitution reactions during chlorination processes . These reactions can significantly alter the properties of the compounds, leading to the formation of new materials with potential applications in different fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives have been extensively studied. These compounds exhibit a range of thermal, optical, electrochemical, and fluorescent properties. For instance, the thermal stability and optical band gaps of poly(iminophenol)s derived from bromophenols were investigated using techniques like TG-DTA, DSC, and UV-Vis measurements . The electrochemical properties were determined using cyclic voltammetry, and the photoluminescence properties were assessed in various solvents . Additionally, the transformation of bromophenols during aqueous chlorination revealed insights into their environmental fate and reaction mechanisms .
科学的研究の応用
Oxidation in Water Treatment
4-(3-Bromopropoxy)phenol, as a type of bromophenol, is relevant in the context of water treatment. Research on bromophenols like 2,4-dibromophenol (2,4-DBP) has shown their significant reactivity in water treatment processes involving UV/persulfate and UV/hydrogen peroxide. These processes lead to the formation of potentially harmful bromate and brominated polymeric products, highlighting the importance of understanding bromophenol reactivities in such treatments (Luo et al., 2019).
Chemical Properties and Reactions
Research on the O-H bond dissociation energies of substituted phenols, which would include compounds like 4-(3-Bromopropoxy)phenol, provides insights into their chemical properties and reactivities. This information is critical for understanding how these compounds behave in various biological and industrial applications, including as antioxidants and intermediates in organic reactions (Chandra & Uchimaru, 2002).
Environmental Monitoring and Impact
Bromophenols, including variants similar to 4-(3-Bromopropoxy)phenol, are also significant in environmental monitoring. Studies have examined the presence and effects of bromophenols like bromoxynil in the environment, especially their temporal trends in air and precipitation. This research is crucial for understanding the environmental impact and distribution of these compounds in agricultural and natural settings (Rawn et al., 1999).
Endocrine Disruption Studies
Brominated phenols, including those structurally related to 4-(3-Bromopropoxy)phenol, have been studied for their endocrine-disrupting potential. The estrogenic potencies of various brominated compounds have been evaluated, revealing significant impacts on estrogen receptor activity. These findings have implications for understanding the potential health risks associated with exposure to such compounds (Meerts et al., 2001).
Reaction Mechanisms in Water Treatment
Further studies on bromophenols focus on their transformation during chlorination, a common water treatment process. These studies explore the reaction mechanisms and kinetics of compounds like 2,4-dibromophenol during chlorination, which are relevant for understanding how similar compounds such as 4-(3-Bromopropoxy)phenol may react under similar conditions (Xiang et al., 2020).
作用機序
Target of Action
It is known that phenolic compounds, such as 4-(3-bromopropoxy)phenol, can interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds, including 4-(3-Bromopropoxy)phenol, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
The biosynthesis of phenolic compounds like 4-(3-Bromopropoxy)phenol is characteristic of all plant cells and is carried out with the participation of the shikimate and acetate-malonate pathways . In this case, polyphenols of various structures are formed, such as phenylpropanoids, flavonoids, and various oligomeric and polymeric compounds of phenolic nature .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds begins in the oral cavity via metabolism reactions . In food transformation, mechanical action, i.e., mastication, plays a significant role in the disruption of the food components which releases the compounds .
Result of Action
Phenolic compounds are known to exert several anti-cancer mechanisms, such as the induction of apoptosis, autophagy, cell cycle arrest at different stages, and the inhibition of telomerase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Bromopropoxy)phenol. For instance, it is known that phenolic compounds are likely to be mobile in the environment due to their water solubility . The product is water-soluble and may spread in water systems .
特性
IUPAC Name |
4-(3-bromopropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPIVEYAEOWQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498332 | |
| Record name | 4-(3-Bromopropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)phenol | |
CAS RN |
68065-11-2 | |
| Record name | 4-(3-Bromopropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


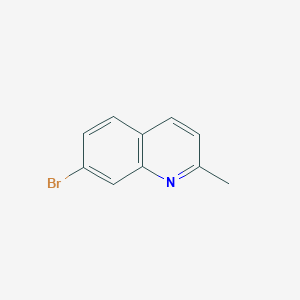
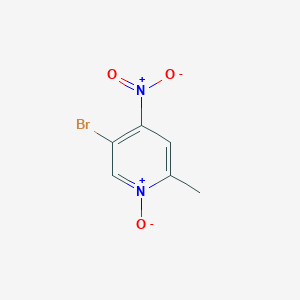

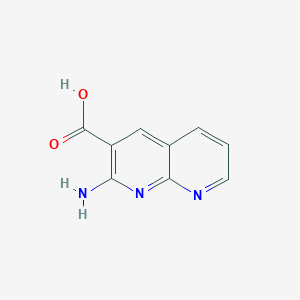
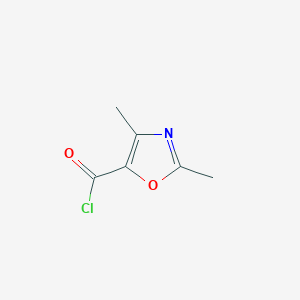

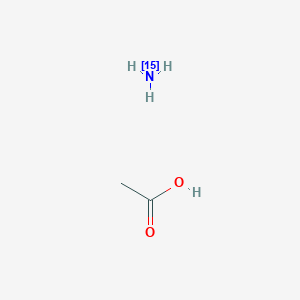
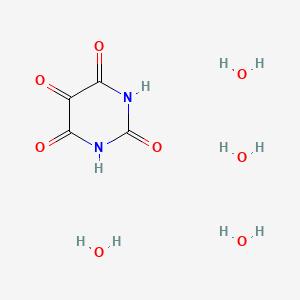

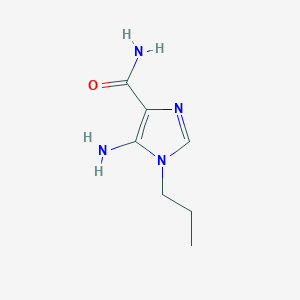
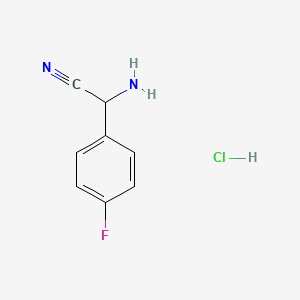
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
